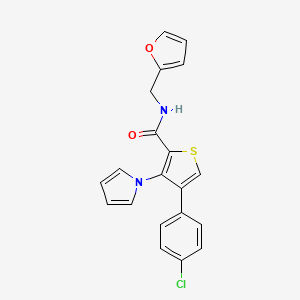

![molecular formula C18H17N3O4 B2991725 methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate CAS No. 878677-58-8](/img/structure/B2991725.png)

methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been achieved through the use of N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent . This agent has been used to synthesize cyanoacetamide benzoic acid and benzophenone derivatives through two different methods: conventional heating and ultrasonication . Ultrasonication has been found to afford the products in less reaction time with higher yields and purities compared to the conventional method .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. Fourier transform infrared spectroscopy, NMR (1H and 13C), elemental analysis, and LC−MS are commonly used to determine the structures of such compounds .Chemical Reactions Analysis

The cyanoacetamide derivatives synthesized using the aforementioned methods were subjected to cyclization to produce N-substituted 2-pyridone derivatives . N-(4-Carboxy phenyl)-4,6-dimethyl-3-cyano-2-pyridone was coupled with different amino acid esters by the OxymaPure/DIC methodology under traditional and ultrasonic conditions .Scientific Research Applications

Heterocyclic System Synthesis

Methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate and its derivatives are pivotal in the synthesis of various heterocyclic systems. These compounds serve as key intermediates or reagents in preparing multifunctional heterocyclic structures, which are essential in medicinal chemistry, agrochemical research, and materials science. The preparation and transformation of these compounds allow the synthesis of complex molecules, including pyridines, pyrimidines, and other nitrogen-containing heterocycles, which have applications ranging from pharmaceuticals to advanced materials (Lovro Selič et al., 1997; Lucija Pizzioli et al., 1998).

Photopolymerization Applications

Additionally, derivatives of methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate are investigated for their potential in photopolymerization processes. These studies are crucial for developing new materials with specific properties, such as improved stability or novel functionalities. The exploration of these compounds in photopolymerization highlights their versatility and potential for innovation in polymer chemistry and material science (Yohann Guillaneuf et al., 2010).

Electrocatalysis and Organic Synthesis

The compound and its related structures are used in electrochemical studies and organic synthesis, further showcasing their versatility. Their applications in synthesizing complex organic molecules and investigating electrochemical behaviors contribute significantly to the fields of organic chemistry and electrochemistry. Such studies are pivotal for advancing our understanding of chemical reactivity and developing new methodologies for organic synthesis (J. David et al., 1995).

Future Directions

The use of ultrasonication as an eco-friendly alternative to conventional heating methods for N-cyanoacylation and synthesis of N-substituted pyridinone derivatives, as well as a coupling method for the formation of an amide bond, might be of interest for many researchers . This suggests that future research could focus on exploring the utilization of ultrasonication in the synthesis of similar compounds.

Mechanism of Action

Mode of Action

The compound’s mode of action involves a series of chemical reactions. It is synthesized using N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent . The cyanoacetamide derivatives produced are subjected to cyclization to produce N-substituted 2-pyridone derivatives . This compound is then coupled with different amino acid esters by the OxymaPure/DIC methodology .

Biochemical Pathways

The compound is involved in the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, ultrasonication has been shown to assist the coupling step in the compound’s synthesis, affording the products with higher yields and purities compared to the traditional method .

properties

IUPAC Name |

methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-11-8-12(2)21(17(23)15(11)9-19)10-16(22)20-14-6-4-13(5-7-14)18(24)25-3/h4-8H,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMMISRVFAXCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2991647.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)

![2-[5-Amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)

![3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B2991656.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2991658.png)

![1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2991661.png)